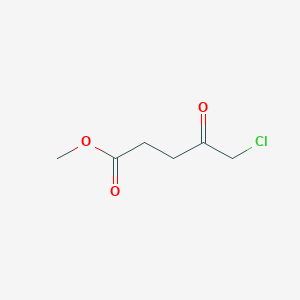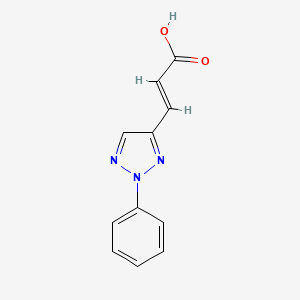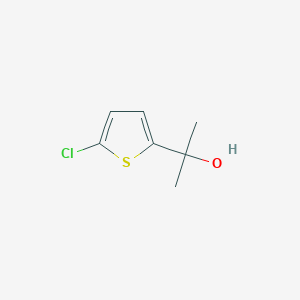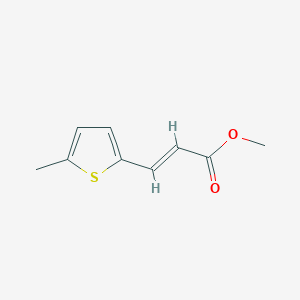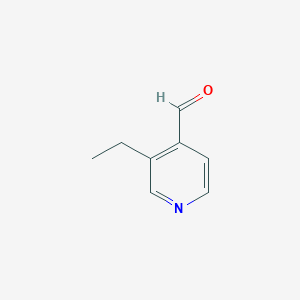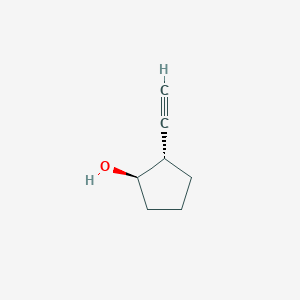
trans-2-Ethynylcyclopentanol
Descripción general
Descripción
trans-2-Ethynylcyclopentanol: is an organic compound with the molecular formula C7H10O. It is a cyclopentanol derivative where an ethynyl group is attached to the second carbon of the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Ethynylcyclopentanol typically involves the reaction of cyclopentanol with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide in a Grignard reaction with cyclopentanone, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Ethynylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of trans-2-ethylcyclopentanol.
Substitution: Formation of trans-2-ethynylcyclopentyl halides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Ethynylcyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials .
Biology and Medicine: Research has explored its potential as a precursor for bioactive compounds. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from polymer production to the creation of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of trans-2-Ethynylcyclopentanol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
2-Ethynylcyclopentanol: Similar structure but different stereochemistry.
Cyclopentanol: Lacks the ethynyl group, resulting in different chemical properties.
trans-2-Phenylcyclopentanol: Contains a phenyl group instead of an ethynyl group.
Uniqueness: trans-2-Ethynylcyclopentanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
(1R,2S)-2-ethynylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZIIUSKYKGRDH-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


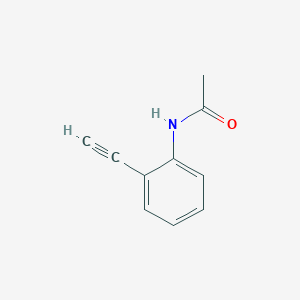
![N-[1-(4-Formylphenyl)propan-2-yl]acetamide](/img/structure/B3385183.png)

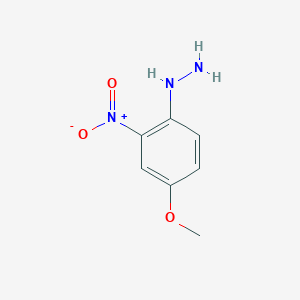
![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)


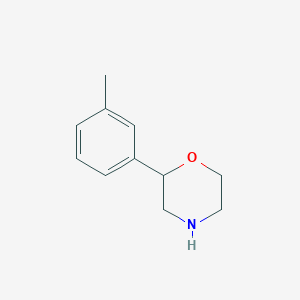
![4-[tert-butyl(nitroso)amino]butanoicacid](/img/structure/B3385247.png)
